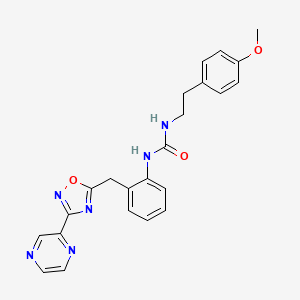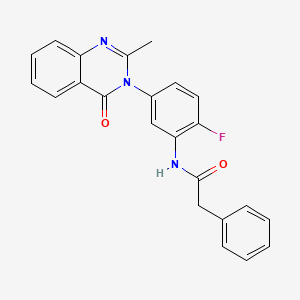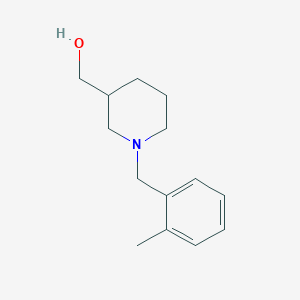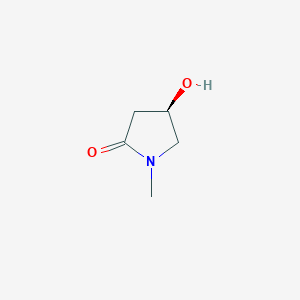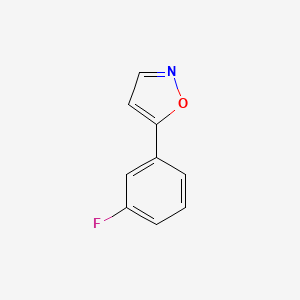
5-(3-Fluorophenyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(3-Fluorophenyl)isoxazole” is a chemical compound with the molecular formula C9H6FNO . It is a member of the isoxazole family, which are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis .
Molecular Structure Analysis
The molecular structure of “5-(3-Fluorophenyl)isoxazole” consists of a five-membered isoxazole ring attached to a 3-fluorophenyl group . The exact structure can be found in databases like PubChem .
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activity
A series of isoxazole clubbed 1,3,4-oxadiazole derivatives, including compounds with 5-(3-fluorophenyl)isoxazole, demonstrated promising antimicrobial and antitubercular activity. Their effectiveness against various bacterial strains, including E. coli, P. aeruginosa, S. aureus, and S. pyogenes, as well as antitubercular agents against M. tuberculosis H37Rv, was noted. This was supported by molecular docking insights into the inhibition of the MurD ligase enzyme (Shingare et al., 2018).
Antimicrobial Activity of Derivatives
Another study synthesized derivatives from 1-(5-fluoro-2-hydroxyphenyl)ethanone, which were then tested for their in vitro antimicrobial activity against bacterial and fungal organisms (Kumar et al., 2019).
Aqueous Phase Synthesis and Antimicrobial Activity
Isoxazole derivatives synthesized in an aqueous medium showed antibacterial and antifungal activity against various organisms. Some compounds were particularly active against the gram-positive bacterium Staphylococcus aureus, and two compounds showed antifungal activity against Candida albicans (Banpurkar et al., 2018).
Synthesis of Fluoroalkyl-Substituted Isoxazoles
Research on the synthesis of 5-fluoroalkyl-substituted isoxazoles from functionalized halogenoximes explored a one-pot metal-free cycloaddition approach. The synthesis method focused on producing derivatives in a regioselective manner, offering potential in various applications (Chalyk et al., 2019).
Antitumor Activity
A study synthesized novel isoxazole derivatives and screened them for their antitumor activity against Ehrlich ascites carcinoma cells. Some compounds showed higher antitumor activity than the known cytotoxic agent 5-fluorouracil, indicating their potential as chemotherapeutic agents (Hamama et al., 2017).
DNA Binding and Antimicrobial Activities
Metal complexes of 3-amino-5-(4-fluorophenyl)isoxazole derivatives exhibited DNA binding and significant cleavage of DNA, along with notable antimicrobial activity. These findings suggest applications in the development of antimicrobial agents and DNA interaction studies (Ramesh et al., 2020).
Novel Anticancer Agents for Colon Cancer
Certain N-phenyl-5-carboxamidylisoxazoles demonstrated potent anticancer activity against colon cancer cells, indicating a potential mechanism involving the inhibition of JAK3/STAT3 signaling pathways. This discovery highlights their potential as chemotherapeutic agents for treating colon cancer (Shaw et al., 2012).
Orientations Futures
Isoxazole derivatives like “5-(3-Fluorophenyl)isoxazole” continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on further exploring the synthesis methods, biological activities, and potential therapeutic applications of these compounds .
Propriétés
IUPAC Name |
5-(3-fluorophenyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZUMUHSTOCPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=NO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)isoxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2615654.png)
![[(S)-1-(2-Hydroxyethyl)-2-methylpropyl]carbamic acid tert-butyl ester](/img/structure/B2615658.png)
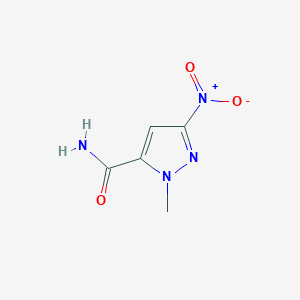
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2615661.png)
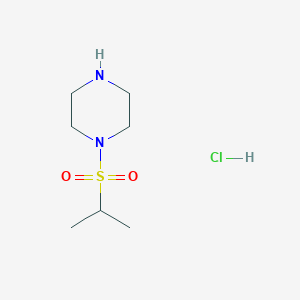
![Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate](/img/structure/B2615663.png)
![2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2615664.png)
